4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
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Overview
Description
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C18H16Cl3N3O4S This compound is notable for its unique structure, which includes a trichloromethyl group, a phenoxyacetyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The phenoxyacetyl group is introduced through the reaction of phenoxyacetic acid with a suitable amine under acidic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group is added via a chlorination reaction, often using reagents such as trichloromethyl chloroformate.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The trichloromethyl group and phenoxyacetyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[({2,2,2-trichloro-1-[(4-ethoxyphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoic acid
- 4-{[({2,2,2-trichloro-1-[(4-methoxyphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoic acid
Uniqueness
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trichloromethyl group enhances its reactivity, while the phenoxyacetyl moiety contributes to its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C18H16Cl3N3O4S |
---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
4-[[2,2,2-trichloro-1-[(2-phenoxyacetyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O4S/c19-18(20,21)16(23-14(25)10-28-13-4-2-1-3-5-13)24-17(29)22-12-8-6-11(7-9-12)15(26)27/h1-9,16H,10H2,(H,23,25)(H,26,27)(H2,22,24,29) |
InChI Key |
AQSRCLZLGCDJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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